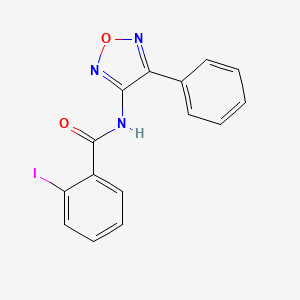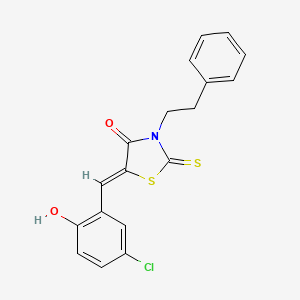![molecular formula C13H11ClN2O3 B5128197 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in this protein lead to the development of cystic fibrosis (CF), a genetic disease that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been studied extensively for its potential use in treating CF and other diseases that involve dysfunctional ion transport.
Wirkmechanismus
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 works by binding to a specific site on the this compound protein, known as the ATP-binding site. This prevents the protein from opening and allowing ions to pass through, leading to a reduction in salt and water transport. This compound(inh)-172 specifically targets mutant this compound proteins, leaving normal this compound proteins unaffected.
Biochemical and physiological effects:
This compound(inh)-172 has been shown to improve ion transport in cells with mutant this compound proteins, leading to improved lung function and reduced inflammation in animal models of CF. It has also been studied for its potential use in treating other diseases that involve dysfunctional ion transport, such as polycystic kidney disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 is a potent and specific inhibitor of mutant this compound proteins, making it a valuable tool for studying the role of this compound in disease. However, its use in lab experiments is limited by its cost and availability. Additionally, this compound(inh)-172 may have off-target effects that need to be carefully controlled for in experiments.
Zukünftige Richtungen
There are several directions for future research on N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172. One area of focus is the development of more potent and selective inhibitors of mutant this compound proteins. Another direction is the evaluation of this compound(inh)-172 in combination with other therapies for CF, such as corrector and potentiator drugs. Additionally, this compound(inh)-172 may have potential applications in other diseases that involve dysfunctional ion transport, and further studies are needed to explore these possibilities.
Synthesemethoden
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 2-chloro-N-(2-furanylmethyl)acetamide with 2-aminobenzophenone in the presence of a base such as potassium carbonate. The resulting product is purified using chromatography techniques to obtain pure this compound(inh)-172.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 has been extensively studied for its potential use in treating CF. In vitro studies have shown that this compound(inh)-172 can effectively block the activity of mutant this compound proteins, leading to increased salt and water transport in cells. In animal models of CF, this compound(inh)-172 has been shown to improve lung function and reduce inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of this compound(inh)-172 in humans with CF.
Eigenschaften
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-9-4-1-2-5-10(9)16-12(17)8-15-13(18)11-6-3-7-19-11/h1-7H,8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJUFJACWSGMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B5128120.png)
![1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5128125.png)
![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)

![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)

![3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate](/img/structure/B5128198.png)
![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)